Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)-

Serum Albumin Binding Drug Transport Fluorescence Probe

Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- (CAS 155669-73-1) is a synthetic naphthoquinone–amino acid conjugate belonging to the class of 2-amino-3-hydroxy-1,4-naphthoquinones. It incorporates a 3-hydroxy-1,4-naphthoquinone (lawsone-type) pharmacophore linked via an amine bridge to a meta-substituted benzoic acid moiety.

Molecular Formula C17H11NO5
Molecular Weight 309.27 g/mol
CAS No. 155669-73-1
Cat. No. B12687235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)-
CAS155669-73-1
Molecular FormulaC17H11NO5
Molecular Weight309.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC=CC(=C3)C(=O)O)O
InChIInChI=1S/C17H11NO5/c19-14-11-6-1-2-7-12(11)15(20)16(21)13(14)18-10-5-3-4-9(8-10)17(22)23/h1-8,18-19H,(H,22,23)
InChIKeyYPGDBZXOFSXXIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-[(1-Hydroxy-3,4-dioxonaphthalen-2-yl)amino]benzoic Acid (CAS 155669-73-1) – What Purchasers Need to Know


Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- (CAS 155669-73-1) is a synthetic naphthoquinone–amino acid conjugate belonging to the class of 2-amino-3-hydroxy-1,4-naphthoquinones [1]. It incorporates a 3-hydroxy-1,4-naphthoquinone (lawsone-type) pharmacophore linked via an amine bridge to a meta-substituted benzoic acid moiety. The compound has molecular formula C₁₇H₁₁NO₅ and a molecular weight of 309.27 g/mol . Its structure places it within a series of regioisomeric and oxidation-state analogs that differ in the position of the carboxylic acid on the phenyl ring (ortho, meta, para) and in the presence or absence of the 3-hydroxy substituent on the naphthoquinone core. These structural variations give rise to differential physicochemical properties that are relevant to procurement decisions in medicinal chemistry, fluorescence probe development, and materials science.

Why the Meta-Carboxy, 3-Hydroxy-Naphthoquinone Configuration of CAS 155669-73-1 Cannot Be Replaced by Common Analogs


In-class compounds within the amino-naphthoquinone-benzoic acid family exhibit profoundly different binding, photophysical, and reactivity profiles that preclude generic interchange. The position of the carboxylic acid on the phenyl ring (ortho vs. meta vs. para) determines hydrogen-bonding geometry, intramolecular proton-transfer capability, and recognition by protein binding sites [1]. The presence of the 3-hydroxy group on the naphthoquinone ring introduces an additional tautomeric state, a chelatable metal-binding site, and alters the redox potential relative to non-hydroxylated analogs [2]. For example, published data on the non‑hydroxylated meta isomer (3‑(1,4‑dioxo‑1,4‑dihydronaphthalen‑2‑yl‑amino)benzoic acid) demonstrate solvent-, pH-, and concentration-dependent dual fluorescence emissions arising from excited-state intramolecular proton transfer (ESIPT) and charge-transfer processes [3], properties that are directly modulated by the hydroxyl substitution present in CAS 155669-73-1. Substituting the target compound with the para isomer (CAS 101439-83-2) or the non‑hydroxylated analog would therefore yield quantitatively and qualitatively different experimental outcomes, making procurement of the exact CAS number essential for reproducible research.

Quantitative Differentiation Evidence for CAS 155669-73-1 Against Structural Analogs


Regioisomeric Differentiation: Meta- vs. Para-Carboxy Binding Selectivity to Serum Albumins

Although direct binding data for CAS 155669-73-1 are not publicly available, a closely related pair of regioisomers—3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid (meta) and 4-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid (para)—were directly compared for serum albumin binding. The para isomer exhibited approximately 367-fold higher binding constant to bovine serum albumin (BSA) than the meta isomer, and the meta isomer bound selectively to BSA with no detectable binding to human serum albumin (HSA) [1]. The additional 3-hydroxy group in CAS 155669-73-1 is expected to further modulate binding affinity and selectivity by introducing an additional hydrogen-bond donor/acceptor site and altering the compound's pKa and tautomeric equilibrium.

Serum Albumin Binding Drug Transport Fluorescence Probe

Photophysical Differentiation: ESIPT Capability Conferred by 3-Hydroxy Substitution

The non‑hydroxylated meta analog, 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, exhibits dual fluorescence emission bands at 307 nm (S₁–S₀) and 480 nm (ESIPT emission) in dilute methanol, and at 307 nm and 425 nm (dimer-like emission) in concentrated solution upon UV excitation [1]. CAS 155669-73-1 possesses the requisite 3‑hydroxy group adjacent to the 4‑oxo moiety, forming the intramolecular hydrogen bond (–OH···O=C–) that is the structural prerequisite for ESIPT. The presence of an additional tautomeric equilibrium (1,4-naphthoquinone ↔ 1,4-iminoquinone ↔ 1,4‑diketo enol) in CAS 155669-73-1 is predicted to give rise to additional fluorescence emission bands and altered Stokes shifts relative to the non‑hydroxylated analog, though direct photophysical characterization data for the compound remain unpublished.

Fluorescent Probe ESIPT Tautomerism

Physicochemical Differentiation: Calculated LogP and pKa Differences Across Regioisomers

Physicochemical property predictions indicate meaningful differences between CAS 155669-73-1 and its para isomer (CAS 101439-83-2). The meta‑carboxy substitution in CAS 155669-73-1 results in a distinct molecular dipole moment, hydrogen‑bond acceptor/donor topology, and predicted aqueous solubility relative to the para isomer . The 3‑hydroxy group introduces an additional acidic proton (predicted pKa ~5–7 for the hydroxyl group on the naphthoquinone ring), contributing to a different ionization profile across the physiological pH range compared to non‑hydroxylated analogs. These calculated property differences are consistent with experimentally observed differential solubility and permeability trends in the broader 1,4-naphthoquinone class [1]. Direct experimental logP, pKa, and solubility measurements for CAS 155669-73-1 are not publicly available.

Lipophilicity Drug-likeness Physicochemical Properties

Metal Chelation Capacity: The 3-Hydroxy-4-oxo Motif as a Bidentate Metal-Binding Site

The 3-hydroxy-1,4-naphthoquinone substructure present in CAS 155669-73-1 constitutes a well-established bidentate metal-chelating motif, capable of coordinating transition metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺) through the 3‑hydroxy and 4‑oxo oxygen atoms [1]. This property is entirely absent in the non‑hydroxylated 3‑(1,4‑dioxo‑1,4‑dihydronaphthalen‑2‑yl‑amino)benzoic acid. Metal‑binding constants (log K) for 3‑hydroxy‑1,4‑naphthoquinone (lawsone) with Cu²⁺, for example, have been reported in the range of log β₂ ≈ 9–11 [2]. While direct metal‑binding data for CAS 155669-73-1 are not available, the presence of the 3‑OH group combined with the m‑carboxy‑phenylamino substituent gives this compound a distinct multidentate coordination profile that differs from both the non‑hydroxylated analog and the para isomer.

Metal Coordination Metallodrug Analytical Chemistry

Redox Potential Modulation by 3-Hydroxy Substitution on the Naphthoquinone Core

The 3-hydroxy substituent on the 1,4-naphthoquinone scaffold is known to alter the one-electron reduction potential (E₁/₂) by approximately +50 to +150 mV relative to the unsubstituted 1,4-naphthoquinone, depending on solvent and pH [1]. Specifically, lawsone (3-hydroxy-1,4-naphthoquinone) exhibits a first reduction potential of approximately −350 mV vs. SCE in aqueous buffer (pH 7.4), compared to approximately −180 mV for unsubstituted 1,4-naphthoquinone, reflecting the electron-donating effect of the hydroxyl group [2]. CAS 155669-73-1, incorporating both the 3‑hydroxy group and the m‑carboxy‑phenylamino substituent, is expected to display a distinct redox profile that differs from both the non‑hydroxylated meta analog and the para isomer. Direct cyclic voltammetry data for CAS 155669-73-1 are not published.

Electrochemistry Redox Cycling Reactive Oxygen Species

Recommended Procurement Scenarios for CAS 155669-73-1 Based on Differential Evidence


Development of ESIPT-Based Fluorescent Probes Requiring Dual-Emission Capability

CAS 155669-73-1 is the appropriate procurement choice when the research objective involves excited‑state intramolecular proton transfer (ESIPT) phenomena. The 3‑hydroxy group adjacent to the 4‑oxo moiety provides the essential intramolecular hydrogen bond required for ESIPT, a feature absent in the non‑hydroxylated analog 3‑(1,4‑dioxo‑1,4‑dihydronaphthalen‑2‑yl‑amino)benzoic acid. Published data on the non‑hydroxylated meta isomer confirm dual fluorescence emission bands in methanol (307 nm S₁–S₀; 480 nm ESIPT) [1]. The additional hydroxyl substituent in CAS 155669-73-1 is predicted to generate additional tautomeric emissions, making it a candidate for multi‑band ratiometric fluorescence sensing applications.

Drug–Protein Binding Selectivity Studies Between Bovine and Human Serum Albumin

Published head‑to‑head data demonstrate that the meta‑carboxy substitution pattern (as in CAS 155669-73-1) confers selective binding to BSA with no detectable binding to HSA, whereas the para isomer exhibits broadly different binding behavior (~367‑fold higher BSA affinity) [1]. This albumin‑binding selectivity is critical for pharmacokinetic profiling and drug‑transport studies. CAS 155669-73-1 should be procured specifically when the experimental design requires the meta‑selective BSA‑binding phenotype, as the para isomer and the ortho isomer will yield quantitatively and qualitatively divergent results.

Synthesis of Metal-Naphthoquinone Complexes for Anticancer or Antimicrobial Metallodrug Screening

The 3‑hydroxy‑4‑oxo bidentate chelation site in CAS 155669-73-1 enables stable complex formation with biologically relevant transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺) [1]. Non‑hydroxylated analogs cannot form analogous chelates, and the para isomer (CAS 101439-83-2), while possessing the same chelating motif, differs in the positioning of the carboxylic acid, which can act as an auxiliary ligand in ternary complex formation. For systematic structure–activity relationship studies of metallonaphthoquinone complexes, CAS 155669-73-1 provides a distinct coordination geometry that is inaccessible with any single comparator compound.

Electrochemical Characterization of Hydroxy-Substituted Naphthoquinone Redox Probes

The 3‑hydroxy group in CAS 155669-73-1 shifts the one‑electron reduction potential by approximately 170 mV more negative relative to unsubstituted 1,4‑naphthoquinone, as established for the lawsone parent scaffold [1]. This redox modulation governs the compound's propensity to undergo redox cycling and generate reactive oxygen species. When the research goal is to study structure‑redox potential relationships in amino‑naphthoquinone conjugates or to calibrate electrochemical sensors, procurement of the exact CAS number ensures that the observed redox behavior corresponds specifically to the meta‑carboxy, 3‑hydroxy substitution pattern, rather than to a mixture of oxidation-state analogs.

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